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Compound of Interest

Compound Name: Sodium D-lactate

Cat. No.: B1260880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the microbial synthesis of sodium D-lactate, a

crucial component in the production of high-performance biodegradable polylactic acid (PLA).

The document details the key microbial strains, metabolic pathways, fermentation strategies,

and downstream processing steps involved in producing optically pure D-lactic acid and its

subsequent conversion to sodium D-lactate.

Introduction to D-Lactic Acid Production
Lactic acid is a vital platform chemical used in the food, pharmaceutical, and chemical

industries.[1] Its polymer, polylactic acid (PLA), is a leading biodegradable plastic. The

properties of PLA, such as its thermostability, are significantly enhanced by creating a

stereocomplex of poly-L-lactic acid (PLLA) and poly-D-lactic acid (PDLA).[2][3][4] This requires

a supply of optically pure D-lactic acid. While chemical synthesis produces a racemic mixture of

D- and L-isomers, microbial fermentation offers a route to high enantiomeric purity.[5][6] This

process typically involves fermenting a sugar source to produce D-lactic acid, which is then

neutralized to yield sodium D-lactate.[7]

Key Microbial Strains for D-Lactate Production
A variety of microorganisms, both native producers and genetically engineered strains, are

utilized for D-lactic acid production. The choice of organism is critical as it determines the

optical purity and overall efficiency of the process.
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Native Producers: Certain species of Lactic Acid Bacteria (LAB) are natural producers of D-

lactic acid.

Sporolactobacillus inulinus: Known for its superior productivity of D-lactate with high

optical purity.[8]

Lactobacillus delbrueckii: Strains of this species are homofermentative producers of D-

lactic acid from various feedstocks, including rice starch and orange peel waste.[6][9]

Lactobacillus reuteri: Has been identified as a dominant D-lactate producer in certain

fermentation environments.[10]

Metabolically Engineered Strains: Genetic engineering allows for the development of robust

microbial platforms for exclusive D-lactate production by eliminating pathways for byproducts

like L-lactate, ethanol, and organic acids.

Escherichia coli: A versatile host that can be engineered for homofermentative D-lactate

production by deleting genes for competing pathways (e.g., pta, ppc) and overexpressing

D-lactate dehydrogenase (ldhD).[11][12]

Bacillus subtilis: A thermotolerant bacterium that can be engineered to produce D-lactic

acid at elevated temperatures (e.g., 48-50°C) by introducing heterologous ldhA genes.[4]

Saccharomyces cerevisiae: This yeast can be engineered to produce D-lactic acid with

high optical purity by deleting the pyruvate decarboxylase 1 (PDC1) gene and introducing

D-lactate dehydrogenase genes.[3]

Metabolic Pathway for D-Lactate Synthesis
The primary metabolic route for D-lactic acid production in most relevant microbes is the

homofermentative pathway. Sugars like glucose are metabolized through the Embden-

Meyerhof-Parnas (EMP) pathway to pyruvate, which is then converted to D-lactate.

The core reaction involves the reduction of pyruvate to D-lactate, catalyzed by the enzyme D-

lactate dehydrogenase (D-LDH), which uses NADH as a cofactor.[13] Metabolic engineering

efforts focus on channeling the carbon flux from pyruvate exclusively toward D-lactate while

blocking competing pathways.
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Metabolic pathway for homofermentative D-lactic acid production.

Fermentation Strategies and Data
To achieve high titers, yields, and productivity, fermentation processes must be carefully

optimized. Fed-batch fermentation is a commonly employed strategy to overcome substrate

inhibition and increase final product concentration.[1][14][15]

Key fermentation parameters include:

Carbon Source: Glucose is the most common, but low-cost substrates like molasses, corn

steep liquor, and various hydrolysates are used to improve process economics.[1][6][9]

Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, and corn steep

liquor are required by fastidious lactic acid bacteria.[16]
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pH Control: Lactic acid accumulation lowers the pH, inhibiting microbial growth.[16] The pH

is typically controlled between 5.0 and 7.0 by adding neutralizing agents like calcium

carbonate (CaCO₃), calcium hydroxide (Ca(OH)₂), or sodium hydroxide (NaOH).[1][17]

When NaOH is used, sodium lactate is produced directly in the fermenter.

Temperature: Optimal temperatures vary by strain but are generally between 30°C and 45°C

for mesophilic bacteria like Lactobacillus.[16] Thermotolerant strains like engineered B.

subtilis can operate at higher temperatures.[4]

The following table summarizes quantitative data from various D-lactic acid fermentation

studies.
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Microbi
al Strain

Ferment
ation
Mode

Substra
te

Titer
(g/L)

Yield
(g/g)

Product
ivity
(g/L·h)

Optical
Purity
(%)

Referen
ce(s)

Lactobaci

llus

delbruec

kii

Fed-

Batch

Molasses

& CSL
162 N/A 3.37 >99.5 [1]

Sporolact

obacillus

inulinus

Fed-

Batch
N/A 222 N/A N/A N/A [5]

Engineer

ed E. coli

RR1

Batch

(Anaerob

ic)

Glucose 62.2 0.80 1.04 >99.9 [12]

Engineer

ed E. coli

JU15

Batch

Avocado

Seed

Hydrolys

ate

37.8 N/A 0.52 N/A [11]

Engineer

ed E. coli

B0013-

070

Batch
Crude

Glycerol
14.5 0.72 N/A N/A [11]

Engineer

ed S.

cerevisia

e

Batch

(Neutraliz

ing)

Glucose 61.5 0.61 N/A >99.9 [3]

Engineer

ed B.

subtilis

Batch Glucose ~90 (1M) 0.99
2 (g/h/g

cells)
N/A [4]

Lactobaci

llus

delbruec

kii

Batch
Rice

Starch
N/A

0.70

(from

saccharifi

cate)

N/A >97.5 [9]
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Experimental Protocols
Protocol 1: Fed-Batch Fermentation for D-Lactic Acid
Production
This protocol is a synthesized methodology based on common practices for high-titer D-lactic

acid production using a bacterial strain like Lactobacillus delbrueckii.[1]

Inoculum Preparation:

Prepare a seed culture medium (e.g., GYP medium containing glucose, yeast extract,

peptone).

Inoculate a single colony of the selected strain into the seed medium.

Incubate under optimal conditions (e.g., 39°C, stationary) until the culture reaches the late

exponential growth phase (approx. 12-16 hours).[1][16]

Fermenter Preparation:

Prepare the main fermentation medium in a bioreactor. A typical medium might consist of a

primary carbon source (e.g., 100 g/L molasses), a nitrogen source (e.g., corn steep liquor),

and a salt solution.[1]

Sterilize the bioreactor and medium by autoclaving at 121°C for 20 minutes.

Fermentation Process:

Inoculate the sterile fermentation medium with the seed culture to a desired size (e.g., 10-

25% v/v).[1]

Set the fermentation parameters:

Temperature: 39°C

Agitation: 150 rpm
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pH: Maintain at 5.5 by the automated addition of a neutralizing agent (e.g., 5M NaOH

for direct sodium lactate synthesis or Ca(OH)₂).[1]

Begin the fermentation in batch mode.

Fed-Batch Strategy:

Prepare a sterile, highly concentrated feed solution (e.g., 500 g/L sucrose from molasses).

Monitor the residual sugar concentration in the fermenter periodically using HPLC or other

methods.

When the residual sugar drops below a set threshold (e.g., 10 g/L), begin feeding the

concentrated solution.[1] The feeding can be done in pulses (multipulse fed-batch) or at a

constant rate.[1][18]

Continue the fermentation for a set duration (e.g., 48-70 hours) or until sugar consumption

ceases.[1]

Sampling and Analysis:

Collect samples aseptically at regular intervals to measure cell growth (OD₆₀₀), residual

sugar, and D-lactic acid concentration.

Protocol 2: Quantification of D-Lactic Acid by HPLC
This protocol describes a common method for analyzing D-lactic acid concentration in

fermentation broth.[19]

Sample Preparation:

Centrifuge a sample of the fermentation broth (e.g., 10,000 rpm for 10 min) to remove

microbial cells and debris.

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Dilute the sample with the mobile phase if the lactic acid concentration is expected to be

outside the standard curve range.
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HPLC Conditions:

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is often used.[19]

For chiral separation to confirm optical purity, a specific chiral column (e.g., Astec

CHIROBIOTIC R) is required.[20]

Mobile Phase: An acidic aqueous solution, such as 0.01 M phosphoric acid or sulfuric acid

solution (pH adjusted to ~2.5).[19]

Flow Rate: 1.0 mL/min.[19]

Column Temperature: Room temperature or controlled (e.g., 30°C).

Detector: UV detector at 210 nm.[19]

Injection Volume: 10-20 µL.

Quantification:

Prepare a series of standard solutions of pure D-lactic acid of known concentrations.

Run the standards on the HPLC to generate a calibration curve (peak area vs.

concentration).

Run the prepared samples and quantify the D-lactic acid concentration by comparing the

resulting peak area to the calibration curve.

Downstream Processing and Sodium D-Lactate
Synthesis
After fermentation, the D-lactic acid must be recovered from the broth and purified. The final

step is the conversion to sodium D-lactate if not already produced in the fermenter.

Downstream processing can account for a significant portion of the total production cost.[21]

Key Steps:
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Cell Removal: The first step is to separate the microbial biomass from the fermentation broth.

This is typically achieved through microfiltration or centrifugation.[2][22]

Broth Clarification: Ultrafiltration and nanofiltration can be used to remove soluble

macromolecules like proteins, polysaccharides, and residual medium components.[2][23][24]

Purification of D-Lactic Acid: Several methods exist to purify the lactic acid:

Precipitation: The traditional method involves adding Ca(OH)₂ to the broth to precipitate

calcium lactate. The salt is recovered, and sulfuric acid is added to precipitate calcium

sulfate (gypsum) and release free lactic acid. This process, however, generates a large

amount of gypsum waste.[21][25]

Solvent Extraction: Lactic acid is extracted from the aqueous broth into an organic solvent,

which is then back-extracted into water.[25]

Ion Exchange Chromatography: Anion and cation exchange resins can be used to capture

lactate from the broth and then elute it in a purified form.[22][26]

Esterification & Distillation: Lactic acid is reacted with an alcohol (e.g., ethanol) to form

ethyl lactate. This ester has a lower boiling point and can be purified by distillation. The

purified ethyl lactate is then hydrolyzed back to high-purity lactic acid.[2][27]

Synthesis of Sodium D-Lactate: The purified D-lactic acid is converted to sodium D-lactate
through a neutralization reaction.

This is achieved by reacting the D-lactic acid solution with a sodium base, such as sodium

hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until a neutral pH is reached.[7][28] The

resulting product is a solution of sodium D-lactate.

Alternatively, water-splitting electrodialysis can be used to convert sodium lactate from the

broth directly into lactic acid and a sodium hydroxide solution.[24][29]
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General workflow for downstream processing and sodium D-lactate synthesis.

Conclusion
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The microbial production of sodium D-lactate is a sophisticated process that relies on the

careful selection and engineering of microbial strains, optimization of fermentation conditions,

and efficient downstream processing. While native producers like Sporolactobacillus offer high

productivity, metabolically engineered organisms like E. coli and S. cerevisiae provide robust

and versatile platforms for producing optically pure D-lactate. Fed-batch fermentation strategies

are key to achieving industrially relevant titers. The conversion of the resulting D-lactic acid to

its sodium salt is a straightforward neutralization step, completing the synthesis pathway.

Continued advancements in metabolic engineering and bioprocess optimization will further

enhance the economic viability of producing this essential monomer for the next generation of

bioplastics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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